3-(5-Oxo-1-propylpyrrolidin-2-yl)propanoic acid
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Overview
Description
3-(5-Oxo-1-propylpyrrolidin-2-yl)propanoic acid is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is characterized by a pyrrolidine ring substituted with a propanoic acid group and a propyl group at the nitrogen atom. It is a derivative of pyrrolidine and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Oxo-1-propylpyrrolidin-2-yl)propanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced through a reaction with a suitable carboxylating agent.
Substitution with the Propyl Group: The propyl group can be introduced through an alkylation reaction using a propyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Oxo-1-propylpyrrolidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Oxidation Products: Carboxylic acids or diketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Oxo-1-propylpyrrolidin-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Oxo-1-propylpyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
3-(5-Oxo-2-pyrrolidinyl)propanoic acid: A similar compound with a different substitution pattern on the pyrrolidine ring.
2-Oxo-3-piperidinecarboxylic acid: Another related compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
3-(5-Oxo-1-propylpyrrolidin-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(5-oxo-1-propylpyrrolidin-2-yl)propanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-2-7-11-8(3-5-9(11)12)4-6-10(13)14/h8H,2-7H2,1H3,(H,13,14) |
InChI Key |
KZRDIBYZIKENQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(CCC1=O)CCC(=O)O |
Origin of Product |
United States |
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